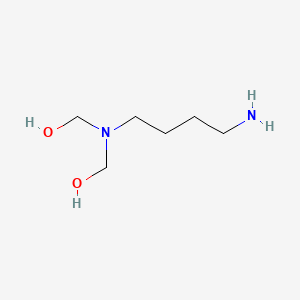
((4-Aminobutyl)azanediyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Aminobutyl)azanediyl)dimethanol: is an organic compound with the molecular formula C6H16N2O2 It is a derivative of butylamine and contains both amine and alcohol functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Aminobutyl)azanediyl)dimethanol typically involves the reaction of 1,4-diaminobutane with formaldehyde. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:
H2N−(CH2)4−NH2+2CH2O→H2N−(CH2)4−N(CH2OH)2
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production.
化学反应分析
Types of Reactions
((4-Aminobutyl)azanediyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amine groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides.
科学研究应用
Chemistry
((4-Aminobutyl)azanediyl)dimethanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, this compound is used as a reagent for the modification of proteins and nucleic acids. It can be used to introduce functional groups into biomolecules, facilitating the study of their structure and function.
Medicine
This compound has potential applications in drug development. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. It can be used as a cross-linking agent, improving the mechanical properties of materials.
作用机制
The mechanism of action of ((4-Aminobutyl)azanediyl)dimethanol depends on its application. In drug development, it may act by binding to specific enzymes or receptors, inhibiting their activity. In polymer production, it acts as a cross-linking agent, forming covalent bonds between polymer chains.
相似化合物的比较
Similar Compounds
1,4-Diaminobutane: A precursor in the synthesis of ((4-Aminobutyl)azanediyl)dimethanol.
Ethanolamine: Contains both amine and alcohol functional groups but has a simpler structure.
Diethanolamine: Similar structure but with two hydroxyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to its combination of amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also makes it a versatile building block in organic synthesis and industrial applications.
属性
分子式 |
C6H16N2O2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
[4-aminobutyl(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-2-4-8(5-9)6-10/h9-10H,1-7H2 |
InChI 键 |
KIOANFZSWZITSQ-UHFFFAOYSA-N |
规范 SMILES |
C(CCN(CO)CO)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


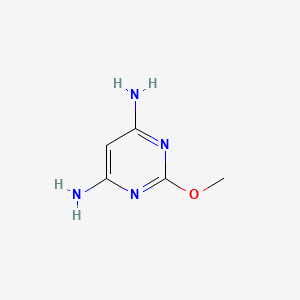
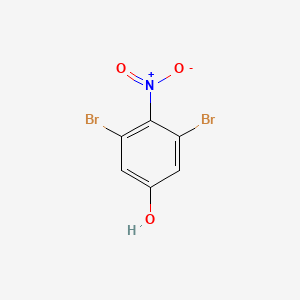
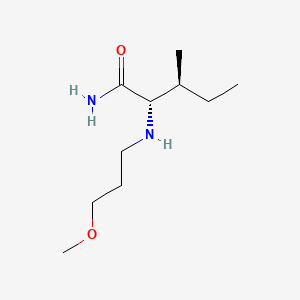
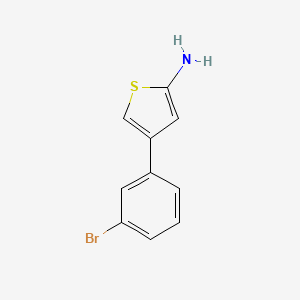
![6-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13098543.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B13098551.png)
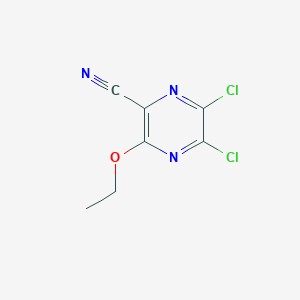
![6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione](/img/structure/B13098563.png)
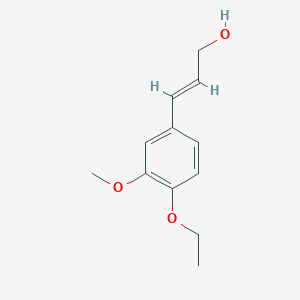
![5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-[1,6,7-trihydroxy-5-isopropyl-3-methyl-8-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]-2-naphthyl]naphthalene-1,6,7-triol](/img/structure/B13098576.png)
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)


